molecular formula C7H12ClN3 B15206954 4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine

4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B15206954
M. Wt: 173.64 g/mol
InChI Key: FMPUXDGSABDZKY-UHFFFAOYSA-N
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Description

4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-methylpyrazole with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0°C to 25°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, amines, and various heterocyclic derivatives .

Scientific Research Applications

4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-5-amino-1H-pyrazole
  • 1-Substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole

Uniqueness

4-Chloro-1-isopropyl-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

4-chloro-5-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C7H12ClN3/c1-4(2)11-5(3)6(8)7(9)10-11/h4H,1-3H3,(H2,9,10)

InChI Key

FMPUXDGSABDZKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)N)Cl

Origin of Product

United States

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